6-Methoxy-2-methylbenzothiazole chemical properties
6-Methoxy-2-methylbenzothiazole chemical properties
An In-depth Technical Guide to 6-Methoxy-2-methylbenzothiazole
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and biological applications of 6-Methoxy-2-methylbenzothiazole. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
6-Methoxy-2-methylbenzothiazole is a heterocyclic organic compound containing a benzothiazole core structure. It is recognized for its role as a pharmaceutical intermediate and as an inhibitor of certain metabolic enzymes.[1][2]
General Properties
The fundamental identifiers and molecular characteristics of 6-Methoxy-2-methylbenzothiazole are summarized below.
| Property | Value | Reference |
| IUPAC Name | 6-methoxy-2-methyl-1,3-benzothiazole | [3] |
| Synonyms | 6-Methoxy-2-Methylbenzothiazale | [4] |
| CAS Number | 2941-72-2 | [3][4] |
| Molecular Formula | C₉H₉NOS | [3][5][6] |
| Molecular Weight | 179.24 g/mol | [2][6] |
| InChI Key | DYHLJSUORLPGNT-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | COc1ccc2nc(C)sc2c1 | [2] |
Physical Properties
The physical state and constants associated with the compound are detailed in the following table.
| Property | Value | Reference |
| Appearance | Clear colorless to yellow liquid | [3] |
| Form | Liquid | [2] |
| Melting Point | 182℃ (decomposition) | [4][6] |
| Boiling Point | 284℃ at 760 mmHg | [4][5][6] |
| Density | 1.204 g/mL at 25°C | [2][4][6] |
| Flash Point | 109°C (228.2°F) - closed cup | [2] |
| Refractive Index | n20/D 1.612 | [2][4][5] |
| Solubility | Insoluble in water | [4][7] |
| Vapor Pressure | 0.00517 mmHg at 25°C | [5] |
Spectroscopic Data
Structural elucidation of 6-Methoxy-2-methylbenzothiazole is supported by various spectroscopic methods. The available proton nuclear magnetic resonance (¹H NMR) data is presented below. Infrared (IR) and Mass Spectrometry (MS) data are also available from chemical suppliers.[8]
¹H NMR Spectroscopy
The proton NMR spectrum confirms the molecular structure of the compound.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |
| 7.82 | Doublet (d) | 8.8 | 1H | Aromatic Proton | [1] |
| 7.28 | Doublet (d) | 2.4 | 1H | Aromatic Proton | [1] |
| 7.04 | Doublet of doublets (dd) | J₁=8.8, J₂=2.4 | 1H | Aromatic Proton | [1] |
| 3.86 | Singlet (s) | - | 3H | Methoxy (-OCH₃) Protons | [1] |
| 2.79 | Singlet (s) | - | 3H | Methyl (-CH₃) Protons | [1] |
Experimental Protocols
Synthesis of 6-Methoxy-2-methylbenzothiazole
This compound can be synthesized from 2-amino-5-methoxyphenylthiol via a cyclization reaction.[1]
Materials:
-
2-amino-5-methoxyphenylthiol (Compound 10)
-
Toluene
-
Acetyl chloride (Compound 11)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).[1]
-
Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.[1]
-
Heat the reaction system to 80°C and maintain overnight.[1]
-
After cooling to room temperature, dilute the reaction solution with dichloromethane (20ml).[1]
-
Adjust the pH to 8 using a saturated sodium bicarbonate solution and separate the organic layer.[1]
-
Wash the organic layer with a saturated saline solution.[1]
-
Dry the solution over anhydrous sodium sulfate and concentrate to yield 6-Methoxy-2-methylbenzothiazole as a yellow oily substance (0.23g, 66% yield).[1]
Caption: Workflow for the synthesis of 6-Methoxy-2-methylbenzothiazole.
General NMR Spectroscopy Protocol
A standard protocol for acquiring ¹H NMR spectra is as follows:
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[9]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using appropriate parameters for pulse sequence, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and determine the chemical shifts relative to TMS to analyze the proton environments.
Biological Activity and Applications
6-Methoxy-2-methylbenzothiazole has demonstrated specific biological activities, making it a compound of interest in pharmacology and drug development.
Inhibition of Cytochrome P-450 Enzymes
The compound has been identified as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) activities in hepatic microsomes.[2][7] These enzymes are part of the cytochrome P-450 mixed-function oxidase system, which plays a critical role in the metabolism of a wide range of xenobiotics and endogenous compounds.
Caption: Inhibition of Cytochrome P-450 enzymes by 6-Methoxy-2-methylbenzothiazole.
Intermediate for Kinase Inhibitors
Benzothiazole derivatives are recognized as versatile scaffolds in medicinal chemistry.[10][11] 6-Methoxy-2-methylbenzothiazole serves as a precursor for the synthesis of heterocyclic compounds that can function as kinase inhibitors.[1] Protein kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in developing treatments for diseases like cancer.[1]
Caption: Role as an intermediate in the development of kinase inhibitors.
Safety and Handling
6-Methoxy-2-methylbenzothiazole requires careful handling in a laboratory setting.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] It is also reported as toxic if swallowed or in contact with skin and harmful if inhaled.[12]
-
Precautions: Wear protective gloves, clothing, and eye/face protection.[7][13] Use in a well-ventilated area and avoid breathing dust, fumes, or vapors.[7][13]
-
Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[7] Keep away from strong oxidizing agents.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] If swallowed or in case of skin contact, seek immediate medical assistance.[12][13]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[12][13]
References
- 1. Page loading... [guidechem.com]
- 2. 6-甲氧基-2-甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. H32425.06 [thermofisher.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 6-Methoxy-2-methylbenzothiazole | CAS#:2941-72-2 | Chemsrc [chemsrc.com]
- 6. chembk.com [chembk.com]
- 7. 6-Methoxy-2-methylbenzothiazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.at [fishersci.at]
